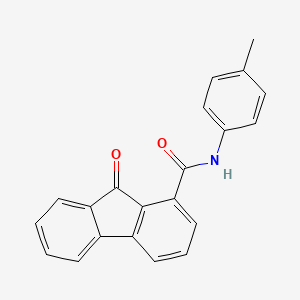

![molecular formula C14H20N2O4S B5509278 N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide compounds, including N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide, often involves complex reactions utilizing rhodium(II) catalysis. For example, Davies et al. (1996) describe the asymmetric cyclopropanation by rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, which is a practical approach for the enantioselective synthesis of cyclopropane derivatives, potentially relevant for synthesizing compounds with similar structural features (Davies et al., 1996).

Molecular Structure Analysis

Kikkawa et al. (2019) conducted a systematic analysis of the crystal structure of secondary aromatic sulfonamides, highlighting the characteristic hydrogen bonding observed in these molecules. Their study provides insights into the molecular structure of sulfonamide compounds, suggesting that intermolecular hydrogen bonding plays a crucial role in the structural stability and assembly of these molecules, which could extend to compounds like this compound (Kikkawa et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamides can be complex, involving interactions with various reagents and catalysts. For instance, Fernández et al. (2014) discuss the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, offering a pathway for synthesizing functionalized sulfones. This research can provide a foundation for understanding the chemical reactions this compound may undergo and its reactive properties (Fernández et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamides, including their solubility, melting point, and crystalline structure, are critical for their practical applications. Research by Shruthi et al. (2019) on the synthesis, optical, and thermal properties of a novel heterocyclic compound provides valuable information on the methods used to characterize these properties, which could be applied to this compound (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity with other chemical species, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for their application in synthesis and drug development. Pretzer and Repta (1987) explored the stability and mechanism of degradation of sulfonamide derivatives, providing insights that could be relevant to understanding the chemical stability and reactivity of this compound (Pretzer & Repta, 1987).

科学的研究の応用

Catalytic Asymmetric Benzylic C-H Activation

Tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinate]dirhodium catalyzed decomposition of methyl aryldiazoacetates in the presence of substituted ethylbenzenes results in benzylic C-H activation by means of a rhodium-carbenoid-induced C-H insertion. This process demonstrates the potential of sulfonyl compounds in catalytic asymmetric synthesis, highlighting their role in creating regioselective and enantioselective products, which is crucial for the development of pharmaceuticals and fine chemicals (Davies, H., Jin, Qihui, Ren, P., & Kovalevsky, A., 2002).

Hydrogen Bonding in Aromatic Sulfonamides

The study of hydrogen bonding in the crystal structure of secondary aromatic sulfonamides, including those with methoxy groups on the benzene rings, reveals the intricate hydrogen-bonding patterns and their impact on chiral crystallization. This research provides insights into the structural and electronic properties of sulfonamide compounds, which are relevant to drug design and material science applications (Kikkawa, Shoko et al., 2019).

Antitumor Activity of Sulfonamides

Compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, revealing the potential of specific sulfonamides as potent cell cycle inhibitors. This research underscores the therapeutic applications of sulfonamides in cancer treatment, highlighting their role in disrupting cellular processes critical for tumor growth (Owa, T. et al., 2002).

Electrolytes for Rechargeable Lithium Batteries

Sulfones with oligoethylene glycol segments have been synthesized and tested for their application in rechargeable lithium batteries. These compounds exhibit unique electrochemical properties, such as wide electrochemical stability windows, making them suitable as electrolytes in energy storage devices. The study contributes to the development of more efficient and durable lithium batteries, essential for renewable energy technologies (Sun, Xiao‐Guang & Angell, C., 2005).

Synthesis and Characterization of Antimicrobial Sulfonamides

A series of novel sulfonamides have been synthesized and characterized for their antimicrobial properties. This research highlights the potential of sulfonamide derivatives as effective antibacterial and antifungal agents, contributing to the development of new treatments for infectious diseases (Patil, Bhimagouda S. et al., 2010).

特性

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-15-14(17)13-5-4-10-16(13)21(18,19)12-8-6-11(20-2)7-9-12/h6-9,13H,3-5,10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZVEBJYTHVQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)

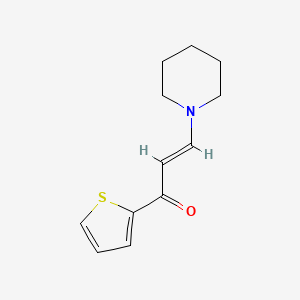

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

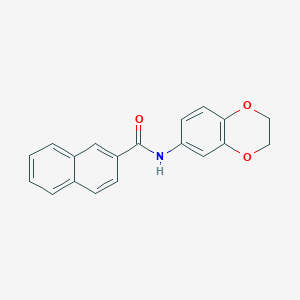

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)